6-Bromo-2-morpholin-4-ylpyridin-3-amine
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Overview
Description
6-Bromo-2-morpholin-4-ylpyridin-3-amine is a chemical compound with the empirical formula C9H12BrN3O and a molecular weight of 258.12 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-morpholin-4-ylpyridin-3-amine is 1S/C9H12BrN3O/c10-8-2-1-7(11)9(12-8)13-3-5-14-6-4-13/h1-2H,3-6,11H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-2-morpholin-4-ylpyridin-3-amine is a solid substance . It has a molecular weight of 258.12 .Scientific Research Applications
Synthesis and Biomolecular Binding Properties
6-Bromo-2-morpholin-4-ylpyridin-3-amine plays a significant role in the synthesis of certain quinolines, which exhibit strong interactions with ct-DNA. This interaction is primarily due to π-stacking and/or hydrogen-bonding, indicating potential applications in biomolecular studies (Bonacorso et al., 2018).
Antimicrobial and Antiurease Activities
Research has shown that derivatives of 6-Bromo-2-morpholin-4-ylpyridin-3-amine demonstrate antimicrobial and antiurease activities. Some of these derivatives are active against specific microbes like M. smegmatis and show activity toward C. albicans and S. cerevisiae in high concentrations (Bektaş et al., 2012).
Synthesis of Potent Antimicrobials
6-Bromo-2-morpholin-4-ylpyridin-3-amine is utilized in synthesizing potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis is crucial for creating new antimicrobial agents (Kumar et al., 2007).
Transdermal Permeation Enhancers
This compound is also involved in the creation of transdermal permeation enhancers, which have significant applications in pharmaceuticals for enhancing the delivery of drugs through the skin (Farsa et al., 2010).
Vasodilation Properties
Certain pyridinecarboxylates synthesized from 6-Bromo-2-morpholin-4-ylpyridin-3-amine exhibit considerable vasodilation properties. This indicates potential applications in cardiovascular therapies (Girgis et al., 2008).
Analgesic Activity
A series of derivatives synthesized from this compound were found to have significant analgesic activity. Among these, some compounds showed promising results as analgesic agents devoid of ulcerogenic effects, indicating potential for pain management (Chaudhary et al., 2012).
Kinetics and Equilibrium in Chemical Reactions
Studies involving 6-Bromo-2-morpholin-4-ylpyridin-3-amine contribute to understanding the kinetics and equilibria of certain chemical reactions, providing insights into reaction mechanisms and molecular interactions (Doddi & Ercolani, 1984).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-morpholin-4-ylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-2-1-7(11)9(12-8)13-3-5-14-6-4-13/h1-2H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCADJQCSZDXPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-morpholin-4-ylpyridin-3-amine |
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